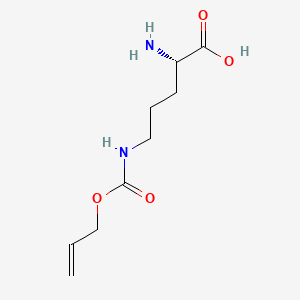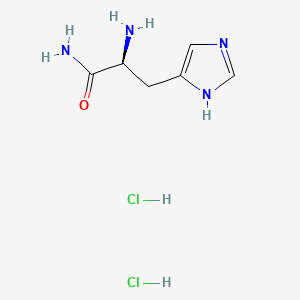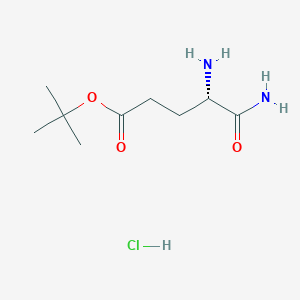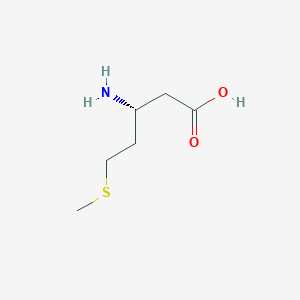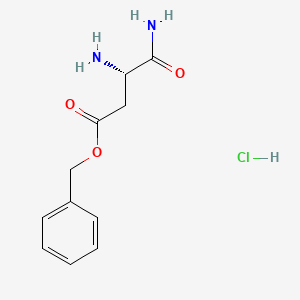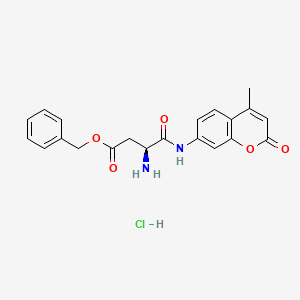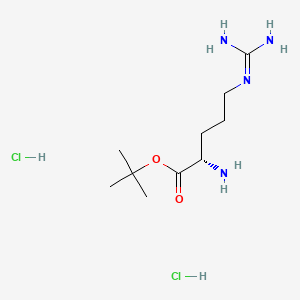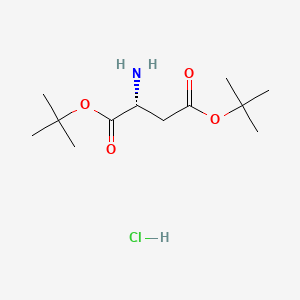
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Diethyl 2-aminosuccinate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO4 and a molecular weight of 225.67 g/mol . It’s commonly used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “®-Diethyl 2-aminosuccinate hydrochloride” involves several stages. In one experiment, acetyl chloride was added drop-wise into ethanol at 0-5°C. After the addition was completed, the solution was allowed to stir while warming to room temperature for another 30 min. D-aspartic acid was then added. The reaction mixture was refluxed for 2 hours .
Molecular Structure Analysis
The InChI code for “®-Diethyl 2-aminosuccinate hydrochloride” is 1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1 .
Physical And Chemical Properties Analysis
“®-Diethyl 2-aminosuccinate hydrochloride” has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It also has a number of inhibitory properties, including not being a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .
Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Catalytic Applications : A study by Imamoto et al. (2004) discussed the preparation of optically active diphosphetanyl from tert-butylphosphine, which, when used in rhodium complexes, serves as a highly efficient catalyst in asymmetric hydrogenations. This illustrates the compound's utility in producing chiral molecules, which are crucial in the synthesis of pharmaceuticals (Imamoto, Oohara, & Takahashi, 2004).
Fluorescence and NMR Probes
- Fluorescence and NMR Sensitivity : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids. These compounds, when incorporated into peptides, exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their potential as sensitive probes in biochemical research (Tressler & Zondlo, 2014).
Pharmaceutical Research
- Drug Synthesis : Morokuma et al. (2008) described the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, using a catalyst derived from di-tert-butyl 2-aminosuccinate hydrochloride. This highlights the compound's role in the synthesis of complex molecules with potential therapeutic applications (Morokuma, Taira, Uehara, Shibahara, Takahashi, Ishihara, & Hatakeyama, 2008).
Material Science
- Polymer Chemistry : Chinchilla, Dodsworth, Nájera, and Soriano (2002) used a polymer-supported version of the Fmoc-protection strategy involving di-tert-butyl derivatives for the preparation of Fmoc-protected amines and amino acids. This technique improves the solubility of protected compounds, facilitating their use in peptide synthesis (Chinchilla, Dodsworth, Nájera, & Soriano, 2002).
Safety And Hazards
properties
IUPAC Name |
ditert-butyl (2R)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZIMQSYQDAHB-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692804 |
Source


|
| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride | |
CAS RN |
135904-71-1 |
Source


|
| Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

